2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19F3N2O4S and its molecular weight is 476.47. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has indicated that derivatives of benzothiadiazinyl, including compounds structurally related to 2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, have been designed, synthesized, and tested for anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These compounds have exhibited moderate to good inhibitory activity, with specific derivatives showing high potency due to the inhibition of tubulin polymerization, highlighting the compound's potential in cancer therapeutics (Kamal et al., 2011).
Molecular Structure Studies
Investigations into the molecular structures of related triazolothiadiazine derivatives reveal their conformations and the interactions within their crystal structures. For example, certain compounds adopt a half-boat conformation, with dihedral angles indicating the spatial arrangement of rings, which is crucial for understanding the chemical and physical properties of these molecules (Fun et al., 2011).
Electroluminescence and Spontaneous Emission
Research into star-shaped single-polymer systems incorporating benzothiadiazole cores demonstrates the potential for creating materials with simultaneous RGB emission, leading to saturated white electroluminescence and amplified spontaneous emission. This highlights the compound's relevance in developing advanced optoelectronic devices (Liu et al., 2016).
Catalytic Applications
Studies on the encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y demonstrate efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This showcases the application of such compounds in heterogeneous catalysis, offering insights into their utility in green chemistry and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Synthesis of Novel Compounds
Research also delves into the synthesis of novel compounds with potential biological activity. For instance, the development of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides from saccharin derivatives underlines the chemical versatility of benzothiadiazine derivatives and their potential in medicinal chemistry (Zia-ur-Rehman et al., 2009).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O4S/c1-2-32-19-12-10-18(11-13-19)28-22(29)27(20-8-3-4-9-21(20)33(28,30)31)15-16-6-5-7-17(14-16)23(24,25)26/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQCQIYHXRYLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide |
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